molecular formula C15H19N3O7 B558627 (2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate CAS No. 38605-58-2

(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

Cat. No. B558627
CAS RN: 38605-58-2
M. Wt: 353.33 g/mol
InChI Key: KSOSHRILCLONAA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate” is a chemical compound with the molecular formula C15H19N3O71. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of this compound. However, it’s worth noting that compounds of this nature are often synthesized in a laboratory setting for research purposes1.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H19N3O71. Unfortunately, I couldn’t find more detailed information about its molecular structure.



Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving this compound. It’s important to note that the reactions it undergoes would depend on the conditions and reagents present.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.33 g/mol1. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.


Scientific Research Applications

In environmental toxicology, research focuses on the transformation products of nitro musk fragrances in aquatic environments, underscoring the importance of such compounds in evaluating environmental pollution and the effects of nitroaromatic compounds in water bodies (Rimkus et al., 1999). This research provides insight into the persistence and transformation of nitroaromatic compounds in aquatic systems and their potential impacts on environmental health.

Safety science explores the hazards associated with the inadvertent mixing of nitric acid and isopropanol, highlighting the importance of understanding chemical reactivity and the prevention of industrial accidents. The nitrophenyl group's reactivity plays a role in such contexts, demonstrating the significance of chemical knowledge in ensuring safety in industrial and laboratory settings (Hedlund et al., 2014).

In the pharmaceutical field, the compound is relevant to the study of nitisinone's degradation products, offering insights into the stability and degradation pathways of pharmaceutical compounds. This is crucial for the development of safe and effective medications, as well as understanding the environmental fate of pharmaceuticals (Barchańska et al., 2019).

Lastly, the advanced oxidation processes highlight the compound's relevance in the degradation of pollutants, such as acetaminophen, in water treatment technologies. This underscores the compound's importance in environmental engineering and the development of technologies for pollution control (Qutob et al., 2022).

Safety And Hazards

As this compound is intended for research use only and not for human or veterinary use1, it should be handled with appropriate safety measures in a controlled laboratory environment. Specific safety and hazard information was not available in the resources I found.


Future Directions

The future directions for this compound would likely depend on the outcomes of ongoing research. As it’s used for research purposes1, it could potentially be involved in a variety of studies in the future.


Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed or specific information, consulting primary literature or a chemical database may be helpful.


properties

IUPAC Name

(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-9(8-12(16)19)13(20)24-11-7-5-4-6-10(11)18(22)23/h4-7,9H,8H2,1-3H3,(H2,16,19)(H,17,21)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOSHRILCLONAA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427008
Record name CTK8G1605
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

CAS RN

38605-58-2
Record name CTK8G1605
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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